甲基重氮乙酸酯

描述

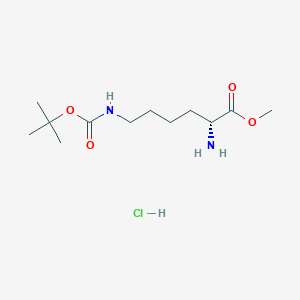

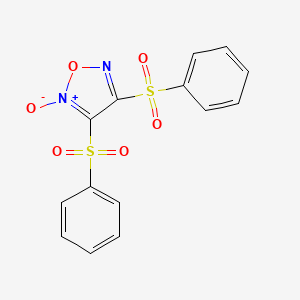

Methyl diazoacetate (MDA) is a chemical compound that is commonly used in organic chemistry as a reagent for the synthesis of various organic compounds. It is a colorless liquid with a pungent odor and is highly reactive due to the presence of the diazo group (-N=N-).

科学研究应用

合成和化学转化

甲基重氮乙酸酯 (MDA) 已广泛用于各种化学反应和合成过程中。它与衣康酸的 N-取代酰亚胺区域选择性反应,形成 2-吡唑啉和甲基 7-芳基-6,8-二氧代-1,2,7-三氮螺[4.4]壬-2-烯-3-羧酸酯,它们进一步与卤素反应,生成甲基 5-芳基-1-卤-4,6-二氧代-5-氮杂螺[2.4]庚烷-1-羧酸酯 (Molchanov, Stepakov, & Kostikov, 2002)。此外,MDA 与 1-(N-吡咯烷基)环烯烃反应,生成 1,3-偶极环加成和偶氮偶联产物,展示了创造多样化学结构的潜力 (Li et al., 2022)。

催化和聚合

MDA 在催化和聚合中也很重要。它充当自组装间苯二酚[4]芳烃六聚体胶囊的中性客体,催化重氮乙酸酯与缺电子烯烃之间的 1,3-偶极环加成反应 (La Sorella et al., 2015)。此外,MDA 用于重氮乙酸酯的聚合,作为从一碳单元构建 C-C 主链的有效方法,表明其在创建新型聚合物结构中的作用 (Ihara & Shimomoto, 2019)。

功能化和稳定性研究

使用铜 (I)-均蝎型催化剂通过卡宾插入对烃和醚进行功能化是另一项应用,其中 MDA 发挥着至关重要的作用 (Caballero et al., 2003)。此外,由于重氮乙酸乙酯(一种相关化合物)的高反应性和工业应用中的潜在风险,其稳定性和安全性已得到广泛研究 (Clark et al., 2002)。

新反应和途径

MDA 参与了几种新颖且出乎意料的化学途径。例如,它与某些化合物的反应导致形成独特结构,例如二氢-1H-吡唑,展示了其在创造多样化学化合物方面的多功能性 (Huisgen et al., 2007)。

作用机制

Target of Action

Methyl diazoacetate is primarily used in organic synthesis reactions, where it acts as a reagent . Its primary targets are other organic compounds, such as aldehydes or ketones, with which it reacts to form homologated ketones or other complex organic molecules .

Mode of Action

The compound interacts with its targets through a process known as the Büchner–Curtius–Schlotterbeck reaction . This reaction involves the nucleophilic addition of the diazo compound to the carbonyl-containing compound, producing a tetrahedral intermediate . This intermediate then decomposes, releasing nitrogen gas and forming a tertiary carbocation intermediate . The reaction can be completed either by the reformation of the carbonyl through a 1,2-rearrangement or by the formation of an epoxide .

Biochemical Pathways

The products of these reactions can be used in further synthetic steps to produce compounds that do interact with biological systems .

Result of Action

The primary result of methyl diazoacetate’s action is the formation of complex organic molecules through reactions with other compounds . These products can have a wide range of properties and uses, depending on the specific reactants and conditions used .

Action Environment

The efficacy and stability of methyl diazoacetate can be influenced by various environmental factors. For instance, the rate of reactions involving this compound can increase at higher temperatures . Additionally, the use of different catalysts can influence the course and outcome of the reaction . It’s also worth noting that the compound’s reactivity means it must be handled with care to prevent unwanted reactions .

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-diazoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c1-7-3(6)2-5-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVRMHJOEYRXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700979 | |

| Record name | 2-Diazonio-1-methoxyethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6832-16-2 | |

| Record name | 2-Diazonio-1-methoxyethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main mode of action of methyl diazoacetate in organic reactions?

A1: Methyl diazoacetate primarily acts as a precursor to carbenes, highly reactive intermediates. These carbenes, typically generated in the presence of transition metal catalysts, readily undergo reactions like cyclopropanation, C–H insertion, and ylide formation [, , ].

Q2: How does methyl diazoacetate interact with enamines? Is it different from its reaction with ordinary alkenes?

A2: While methyl diazoacetate typically undergoes concerted [3+2] cycloadditions with ordinary alkenes to form pyrazolines, its interaction with enamines is different [, ]. Instead of a concerted pathway, enamines preferentially attack the terminal nitrogen of methyl diazoacetate in a stepwise manner, leading to zwitterionic intermediates. These intermediates then undergo further reactions, ultimately providing different products than typical cycloaddition reactions.

Q3: What is the molecular formula and molecular weight of methyl diazoacetate?

A3: The molecular formula of methyl diazoacetate is C3H4N2O2, and its molecular weight is 100.07 g/mol.

Q4: Are there any characteristic spectroscopic data available for methyl diazoacetate?

A4: Yes, methyl diazoacetate exhibits characteristic signals in various spectroscopic techniques:

- NMR spectroscopy: The diazo group in methyl diazoacetate shows characteristic signals in both 1H and 13C NMR spectra. These signals are often used to monitor the progress of reactions involving methyl diazoacetate [, , ].

- IR spectroscopy: The diazo group also exhibits a strong characteristic absorption band in the IR spectrum, typically around 2100 cm−1. This band is indicative of the presence of the N≡N triple bond [].

Q5: Is methyl diazoacetate stable under normal laboratory conditions?

A6: Methyl diazoacetate can be potentially explosive, especially upon heating. Therefore, it is usually stored at low temperatures and handled with caution [].

Q6: How does the stability of methyl diazoacetate affect its use in organic synthesis?

A6: Due to its potential instability, reactions employing methyl diazoacetate are often carried out under carefully controlled conditions, typically at lower temperatures. Moreover, the use of appropriate safety precautions, such as blast shields and proper ventilation, is crucial when handling this reagent.

Q7: Which transition metals are commonly used as catalysts in reactions involving methyl diazoacetate?

A8: A variety of transition metal complexes are known to catalyze reactions involving methyl diazoacetate. Some of the most commonly used metals include rhodium [, , , , ], copper [, , , ], palladium [, , ], and ruthenium [, ]. The choice of catalyst often influences the chemoselectivity and stereoselectivity of the reaction.

Q8: Can you provide an example of a rhodium-catalyzed reaction with methyl diazoacetate?

A9: One well-established example is the Rh2(OAc)4-catalyzed cyclopropanation of alkenes and alkynes with methyl diazoacetate. This reaction offers a convenient route to cyclopropane derivatives, which are valuable building blocks in organic synthesis [, ].

Q9: How does the choice of catalyst influence the regioselectivity in reactions involving methyl diazoacetate?

A10: The choice of catalyst can significantly impact the regioselectivity of the reaction. For example, in the reaction of methyl diazoacetate with enynes containing a terminal triple bond, Rh2(OAc)4 promotes selective methoxycarbonylmethylenation of the triple bond, affording 1-alkenylcyclopropene-3-carboxylates [].

Q10: Are there examples of palladium-catalyzed reactions using methyl diazoacetate?

A11: Yes, palladium catalysts have also found application in transformations involving methyl diazoacetate. For instance, palladium catalysts have been employed in the coupling of pyrid-4-yl nonaflates with methyl diazoacetate to afford pyrid-4-yl-substituted methyl diazoacetates [, ].

Q11: Have computational methods been used to study reactions involving methyl diazoacetate?

A12: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been instrumental in understanding the mechanisms of various reactions involving methyl diazoacetate. These studies provide insights into the nature of intermediates, transition states, and factors influencing reactivity and selectivity [, , ].

Q12: Can you give an example of how DFT calculations have been used to understand the reactivity of methyl diazoacetate?

A13: DFT calculations have been employed to investigate the mechanism of the dirhodium tetracarboxylate-catalyzed O–H insertion reaction of methyl diazoacetate with water []. These calculations revealed a stepwise mechanism involving the formation of a rhodium-carbene complex followed by reaction with water to form a rhodium-associated oxonium ylide.

Q13: How does the structure of the diazo compound influence its electrophilicity?

A14: The electrophilicity of diazo compounds, including methyl diazoacetate, is influenced by the substituents attached to the diazo carbon. Electron-withdrawing groups, such as esters or nitro groups, increase the electrophilicity of the diazo compound, while electron-donating groups decrease it [].

Q14: How does the electrophilicity of the diazo compound affect its reactivity?

A15: The electrophilicity of the diazo compound plays a crucial role in determining its reactivity with nucleophiles. More electrophilic diazo compounds react faster with nucleophiles. For example, methyl diazoacetate, with an electron-withdrawing ester group, is more electrophilic than diazomethane and reacts faster with nucleophiles such as enamines and sulfonium ylides [].

Q15: How can the stability of methyl diazoacetate be enhanced during storage and handling?

A15: Due to its potential for explosive decomposition, methyl diazoacetate is typically stored at low temperatures (-20°C or lower) to minimize the risk of hazardous events. Furthermore, it is crucial to handle this reagent with care, using appropriate safety equipment and avoiding conditions that could lead to decomposition, such as heat or shock.

Q16: What safety precautions are essential when working with methyl diazoacetate?

A16: Handling methyl diazoacetate requires strict adherence to safety regulations:

Q17: What analytical techniques are commonly employed to monitor reactions involving methyl diazoacetate?

A17: Several techniques are used:

- NMR spectroscopy: Real-time monitoring of reaction progress and product formation is possible by 1H and 13C NMR [, , ].

- Chromatographic techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are frequently used to separate and analyze the reaction products [].

- Spectroscopic methods: UV-Vis spectroscopy is employed to determine reaction kinetics by monitoring the consumption of reactants or the formation of products over time [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenol](/img/structure/B3029431.png)

![(9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol](/img/structure/B3029435.png)

![(R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B3029437.png)

![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)